molecular formula C18H26N2O2 B247133 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine

1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine

Cat. No. B247133
M. Wt: 302.4 g/mol
InChI Key: TYESMUHJEJONGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine, also known as MAPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a research chemical that is used in scientific studies to understand its mechanism of action and its potential therapeutic applications.

Scientific Research Applications

1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine is primarily used in scientific research to understand its mechanism of action and potential therapeutic applications. It has been studied as a potential treatment for depression, anxiety, and addiction. 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine has also been investigated for its potential use in pain management and as a cognitive enhancer.

Mechanism of Action

The exact mechanism of action of 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase the levels of acetylcholine, which is important for cognitive function. 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine has been found to have analgesic effects and may be useful in pain management.

Advantages and Limitations for Lab Experiments

1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It is a research chemical that has not been approved for human use, and its safety profile is not well established.

Future Directions

There are several future directions for the research on 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine. One potential area of research is its use as a treatment for depression, anxiety, and addiction. Another area of research is its potential use in pain management. Further studies are needed to establish its safety profile and to determine its long-term effects. Additionally, more research is needed to understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine involves the reaction of 4-methylphenol with acetyl chloride to form 1-(4-methylphenoxy)acetone. This intermediate is then reacted with pyrrolidine and piperidine to yield 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine. The synthesis of 1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine is a complex process that requires expertise in organic chemistry.

properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C18H26N2O2/c1-15-4-6-17(7-5-15)22-14-18(21)20-12-8-16(9-13-20)19-10-2-3-11-19/h4-7,16H,2-3,8-14H2,1H3

InChI Key

TYESMUHJEJONGO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CCCC3

Origin of Product

United States

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